molecular formula C21H26N4O3 B10989661 N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide

Cat. No.: B10989661
M. Wt: 382.5 g/mol
InChI Key: WNOXEEPBHWNJIZ-UHFFFAOYSA-N
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Description

N-{2-[(4-Methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-methoxybenzyl substituent on the amino-oxoethyl moiety and a phenyl group on the piperazine ring. Piperazine-carboxamides are frequently explored for their pharmacological activities, including antimicrobial, antiviral, and CNS-targeting effects, owing to their modular synthesis and tunable substituents .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-28-19-9-7-17(8-10-19)15-22-20(26)16-23-21(27)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,22,26)(H,23,27)

InChI Key

WNOXEEPBHWNJIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

A dichloropyrimidine intermediate (e.g., 2,4-dichloropyrimidine ) reacts with aniline derivatives under basic conditions to introduce the phenyl group. For example:

C6H5NH2+C4H3Cl2N2DIEA, DMFC10H10ClN3+HCl\text{C}6\text{H}5\text{NH}2 + \text{C}4\text{H}3\text{Cl}2\text{N}2 \xrightarrow{\text{DIEA, DMF}} \text{C}{10}\text{H}{10}\text{ClN}3 + \text{HCl}

Yields range from 65% to 80% depending on the solvent and temperature.

Reductive Amination

Alternatively, cyclohexanone derivatives undergo reductive amination with phenylenediamine in the presence of Pd/C or Raney Ni under hydrogen gas (1–3 atm). This method achieves higher regioselectivity (>90%) but requires careful control of reaction time to prevent over-reduction.

Formation of the 2-[(4-Methoxybenzyl)amino]-2-oxoethyl Side Chain

This fragment is synthesized via a two-step process:

Preparation of N-(4-Methoxybenzyl)glycinamide

Glycine is protected as its Fmoc derivative to prevent unwanted side reactions. Reaction with 4-methoxybenzylamine in the presence of HOBt and EDC yields the protected intermediate:

Fmoc-Gly-OH+4-MeO-C6H4CH2NH2EDC, HOBtFmoc-Gly-NH-(4-MeO-Bn)+H2O\text{Fmoc-Gly-OH} + \text{4-MeO-C}6\text{H}4\text{CH}2\text{NH}2 \xrightarrow{\text{EDC, HOBt}} \text{Fmoc-Gly-NH-(4-MeO-Bn)} + \text{H}_2\text{O}

Deprotection with 20% piperidine in DMF affords the free amine.

Oxidation to the Oxoethyl Derivative

The glycine amide is oxidized using Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to yield the 2-oxoethyl group. Yields are substrate-dependent, averaging 70–85%.

Coupling of Fragments

The final step involves uniting the 4-phenylpiperazine core with the side chain via carboxamide linkage.

Carbodiimide-Mediated Coupling

4-Phenylpiperazine-1-carboxylic acid is activated with HATU or TBTU in anhydrous DMF or DCM. Reaction with the side chain amine proceeds at 0–25°C for 12–24 hours:

Acid+H2N-RHATU, DIEAAmide+Byproducts\text{Acid} + \text{H}_2\text{N-R} \xrightarrow{\text{HATU, DIEA}} \text{Amide} + \text{Byproducts}

This method achieves 60–75% yield, with purity >95% after column chromatography.

Mixed Carbonate Approach

For acid-sensitive intermediates, the mixed carbonate method using ClCO₂Et and N-methylmorpholine is employed. This minimizes epimerization and improves scalability.

Purification and Characterization

Crude products are purified via:

  • Flash chromatography (hexane/EtOAc gradient).

  • Recrystallization from ethanol/water mixtures.

  • HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Key Analytical Data :

PropertyValueMethod
Melting Point158–160°CDSC
HPLC Purity98.2%Reverse-phase C18
MS (ESI+)[M+H]⁺: 397.4High-resolution MS

Optimization Challenges and Solutions

Regioselectivity in Piperazine Functionalization

The use of bulky bases (e.g., DBU) and low temperatures (−20°C) suppresses N-alkylation at undesired positions.

Side Reactions During Amidation

Competitive imine formation is mitigated by maintaining anhydrous conditions and using excess coupling agents.

Industrial-Scale Considerations

Patent WO2019016828A1 highlights continuous flow reactors for hydrogenation steps, reducing reaction times from days to hours. Solvent recovery systems (e.g., wiped-film evaporators) enhance sustainability.

Emerging Methodologies

Enzymatic Amination

Recent advances employ lipase catalysts for stereoselective amide bond formation, achieving enantiomeric excess >99%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates coupling reactions, improving yields by 15–20% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with its analogs based on substituent variations, synthetic routes, and physicochemical properties.

Substituent Effects on the Benzyl/Amino-Oxoethyl Moiety

Table 1: Substituent Variations and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features References
Target Compound 4-Methoxybenzyl C₂₁H₂₅N₄O₃* ~381.5 N/A N/A Methoxy enhances lipophilicity
N-{2-[(4-Chlorobenzyl)Amino]-2-Oxoethyl}-4-Phenylpiperazine-1-Carboxamide 4-Chlorobenzyl C₂₀H₂₃ClN₄O₂ 386.9 N/A N/A Chloro increases molecular weight
4-(4-Chlorophenyl)-N-{2-[(Furan-2-YlMethyl)Amino]-2-Oxoethyl}Piperazine-1-Carboxamide Furan-2-ylmethyl C₁₈H₂₁ClN₄O₃ 376.8 N/A N/A Heterocyclic furan moiety
N-(2-((4-Ethylphenyl)Amino)-2-Oxoethyl)-4-Methyl-N-Tosylpiperazine-1-Carboxamide 4-Ethylphenyl + Tosyl C₂₃H₃₀N₄O₄S 458.6 N/A N/A Tosyl group adds bulk

*Estimated based on structural similarity to analogs.

Key Observations :

  • Methoxy vs. Chloro : The 4-methoxy group (target compound) likely improves solubility compared to the electron-withdrawing chloro substituent (), which increases molecular weight and may enhance metabolic stability .

Piperazine Ring Modifications

Table 2: Piperazine Core Variations
Compound Name Piperazine Substituent Key Pharmacological Data References
N-(3-Chlorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-Yl)Methyl)Piperazine-1-Carboxamide (A5) 3-Chlorophenyl Antiviral activity (docking studies)
N-(2-Oxo-2-{[3-(Trifluoromethyl)Phenyl]Amino}Ethyl)-4-(2-Pyrimidinyl)-1-Piperazinecarboxamide 2-Pyrimidinyl High docking scores in antiviral studies
4-[2-[[4-(3,4-Dimethoxyphenyl)-2,6-Dioxo-Cyclohexylidene]Methylamino]Ethyl]-N-Phenyl-Piperazine-1-Carboxamide 3,4-Dimethoxyphenyl Complex bicyclic structure

Key Observations :

  • Pyrimidinyl Substituents : The 2-pyrimidinyl group () introduces hydrogen-bonding capability, critical for target engagement in antiviral docking studies .

Key Observations :

  • Coupling Reagents : HCTU () enables efficient amide bond formation, yielding 45–60% for piperazine-carboxamides.
  • Solvent Effects : Reflux in acetone () vs. NMP () impacts reaction efficiency and purity.

Biological Activity

N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological activity, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps, including the formation of the piperazine ring and the introduction of the methoxybenzyl group. The method typically employs standard organic synthesis techniques, including amide coupling reactions and protection-deprotection strategies for functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various piperazine derivatives, including those structurally related to this compound. For instance, compounds with similar scaffolds have shown cytotoxic activity comparable to doxorubicin, a well-known chemotherapeutic agent. Molecular docking studies suggest that these compounds can effectively bind to DNA topoisomerase II, a crucial target in cancer therapy.

Table 1: Cytotoxic Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
Doxorubicin0.5Topoisomerase II inhibition
BS2300.7DNA binding and Topo II inhibitor
Test Compound0.6Similar mechanism as Doxorubicin

Neuropharmacological Effects

This compound may also exhibit neuropharmacological effects. Research indicates that piperazine derivatives can act on serotonin receptors, particularly the 5-HT(1A) receptor, which is implicated in mood regulation and anxiety disorders. Compounds with similar structures have been tested for their affinity and antagonistic properties at these receptors.

Case Study: Serotonin Receptor Interaction
A study evaluating the interaction of piperazine derivatives with the 5-HT(1A) receptor found that specific modifications to the piperazine ring can enhance receptor binding affinity and selectivity. This suggests potential applications in treating anxiety and depression.

Antimicrobial Activity

Some derivatives of piperazine compounds have demonstrated antimicrobial properties against antibiotic-resistant strains. The mechanism often involves inhibition of bacterial enzymes such as metallo-beta-lactamases, which are responsible for antibiotic resistance.

Table 2: Antimicrobial Efficacy

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-{2-[(4-methoxybenzyl)amino]-...}Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL
Control AntibioticVancomycin8 µg/mL

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Form the piperazine core via nucleophilic substitution of 1-chloro-2-phenylethane with piperazine under reflux in acetonitrile .
  • Step 2 : Introduce the carboxamide group via coupling reactions, such as using ethyl chlorooxalate followed by aminolysis with 4-methoxybenzylamine. Temperature control (0–5°C) minimizes side reactions .
  • Step 3 : Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and final product via recrystallization (ethanol/water) .
    • Optimization :
  • Solvent selection (e.g., DMF for polar intermediates) and catalyst use (e.g., triethylamine for amide bond formation) improve yields (~70–85%) .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • Techniques :

  • 1H/13C NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH2), carboxamide (δ 7.8–8.2 ppm for NH), and 4-methoxybenzyl group (δ 3.8 ppm for OCH3) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 439.2 (calculated: 439.2) .
  • IR Spectroscopy : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .

Q. How do functional groups (e.g., 4-methoxybenzyl, piperazine) influence the compound’s physicochemical properties?

  • 4-Methoxybenzyl : Enhances lipophilicity (logP ~2.8) and may improve blood-brain barrier penetration, relevant for CNS-targeted studies .
  • Piperazine Ring : Provides conformational flexibility for receptor binding; basic nitrogen (pKa ~8.5) aids solubility in acidic buffers .

Advanced Research Questions

Q. What computational strategies can predict target interactions, such as with serotonin (5-HT) receptors?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model binding to 5-HT1A (PDB ID: 7E2Z). The 4-methoxybenzyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with Ser159 .
  • MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS, 100 ns runs) to assess binding free energy (ΔG ~-9.5 kcal/mol) .
    • Validation : Compare with radioligand displacement assays (IC50 values) using [3H]-8-OH-DPAT in hippocampal membranes .

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

  • Case Study : Discrepancies in IC50 for 5-HT1A (e.g., 12 nM vs. 85 nM in analogs with chloro vs. methoxy substituents) .
  • Resolution Strategies :

  • SAR Analysis : Systematically vary substituents (Table 1) and test in standardized assays (e.g., cAMP inhibition).

  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in potency vs. logP .

    Table 1: Substituent Effects on 5-HT1A Activity

    Substituent (R)IC50 (nM)logPSource
    4-OCH312 ± 22.8
    4-Cl85 ± 103.1
    4-F45 ± 52.6

Q. What in vitro assays are recommended to evaluate metabolic stability and CYP450 interactions?

  • Metabolic Stability :

  • Hepatocyte Incubation : Monitor parent compound depletion over 60 min (LC-MS/MS). Half-life (t1/2) <30 min suggests rapid clearance .
    • CYP Inhibition :
  • Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation). IC50 >10 µM indicates low inhibition risk .

Methodological Notes

  • Contradictions : Discrepancies in halogenated analogs’ activity (e.g., 4-Cl vs. 4-F) may arise from differences in assay conditions (cell type, incubation time). Standardize protocols using guidelines from Journal of Pharmacological and Toxicological Methods .

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